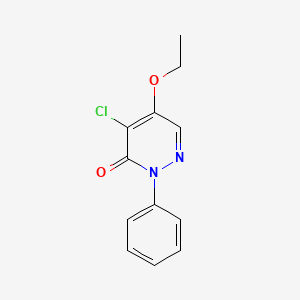

4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-5-ethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTBPXHUBFHCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203610 | |

| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5509-73-9 | |

| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQW2K9H9FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with ethoxy-substituted phenyl ketones under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process would include steps for purification and quality control to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered biological activities.

Substitution: Halogen atoms like chlorine can be substituted with other groups to create new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Comparisons

The bioactivity of pyridazinones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Electron Effects : The chloro group (position 4) and ethoxy group (position 5) create an electron-deficient ring, favoring interactions with nucleophilic residues in biological targets.

Biological Activity

4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, recognized for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research.

The biological activity of 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant biological effects. For instance, the compound may inhibit specific enzymes involved in metabolic processes in microorganisms or cancer cells.

Pharmacological Activities

Research indicates that pyridazinone derivatives, including 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, exhibit a broad spectrum of pharmacological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antifungal : Demonstrated activity against fungal pathogens.

- Anticancer : Potential as an anticancer agent through mechanisms that disrupt cancer cell metabolism and proliferation .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study highlighted the effectiveness of 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone against several strains of bacteria and fungi, showing a significant reduction in growth rates compared to control groups.

- Anticancer Properties :

- Analgesic Effects :

Data Table: Biological Activities of 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or keto-esters, followed by chlorination and alkoxylation. For example, analogous pyridazinones are synthesized via Mannich reactions using N,N′-bis(methoxymethyl)diaza-crown ethers to introduce ethoxy groups . Yield optimization requires precise stoichiometric control of reagents like POCl₃ for chlorination and ethanol for alkoxylation. Solvent selection (e.g., DMF or THF) and temperature gradients (60–80°C) are critical to minimize byproducts like hydrolyzed intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related pyridazinones in crystallographic studies . Complementary techniques include:

- NMR : - and -NMR to verify substituent positions (e.g., ethoxy vs. chloro group coupling patterns).

- FT-IR : Peaks at 1670–1700 cm confirm the pyridazinone carbonyl group .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition) and cell viability assays are common. For pyridazinone derivatives:

- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR or CDK2) to measure IC values .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MICs .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyridazinone derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For example, competing pathways in chlorination (electrophilic vs. radical mechanisms) can be distinguished by comparing activation energies . Molecular dynamics simulations further predict solvent effects on reaction trajectories .

Q. What strategies address discrepancies in spectral data interpretation for pyridazinone analogs?

- Methodological Answer : Contradictions in -NMR shifts (e.g., carbonyl vs. aromatic carbons) require:

- Isotopic labeling : -labeling to track nitrogen environments in the pyridazinone ring .

- 2D NMR : HSQC and HMBC correlations to resolve ambiguous assignments, particularly for overlapping signals in the 120–140 ppm region .

- Comparative analysis : Benchmark against SC-XRD-validated analogs to refine spectral libraries .

Q. How can the compound’s agrochemical potential be systematically evaluated while avoiding cytotoxicity pitfalls?

- Methodological Answer : Use tiered testing:

- Stage 1 : Herbicidal activity via Arabidopsis seedling assays under controlled light/dark cycles.

- Stage 2 : Selectivity profiling using non-target plant species (e.g., Oryza sativa) and soil microbiota (via 16S rRNA sequencing) .

- Stage 3 : Metabolite tracking with LC-MS to identify degradation products and assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.